Tert-butyl 4-amino-5-phenylazepane-1-carboxylate
Description
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The compound tert-butyl 4-amino-5-phenylazepane-1-carboxylate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic amines. The parent structure is azepane , a seven-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen atom, with substituents assigned positions based on their spatial arrangement. The 1-carboxylate group refers to the tert-butyl ester (–OC(=O)C(CH₃)₃) attached to the nitrogen at position 1. The 4-amino group (–NH₂) and 5-phenyl substituent (–C₆H₅) occupy positions 4 and 5, respectively.
The molecular formula C₁₇H₂₆N₂O₂ reflects the compound’s composition:
- 17 carbon atoms (including the phenyl ring and tert-butyl group),
- 26 hydrogen atoms (with contributions from the azepane ring, phenyl, and tert-butyl moieties),
- 2 nitrogen atoms (one in the azepane ring and one in the amino group),
- 2 oxygen atoms (from the carboxylate ester).
The molecular weight of 290.40 g/mol aligns with mass spectrometry data. The tert-butyl group enhances steric bulk, influencing solubility and reactivity, while the phenyl and amino groups contribute to electronic interactions in synthetic and biological contexts.
Three-Dimensional Conformational Analysis of the Azepane Ring System
The azepane ring adopts flexible conformations due to its seven-membered structure. Computational and experimental studies reveal two dominant conformers:
- Twist-chair (TC) : Characterized by alternating torsion angles that minimize angle strain.
- Chair (C) : Less common due to increased puckering energy but stabilized by substituent effects.
For this compound, the phenyl group at position 5 introduces steric hindrance, favoring a twist-chair conformation where the substituents occupy pseudo-equatorial positions. Density functional theory (DFT) calculations show that the tert-butyl group at position 1 and the amino group at position 4 adopt equatorial orientations, reducing 1,3-diaxial interactions (Table 1).
Table 1: Key Conformational Parameters
| Parameter | Twist-Chair Conformer | Chair Conformer |
|---|---|---|
| Torsion Angle (θ₁–θ₆) | ±45°–60° | ±30°–40° |
| Ring Puckering Amplitude | 0.8–1.2 Å | 0.5–0.7 Å |
| Energy Relative to TC | 0 kcal/mol | +3.5 kcal/mol |
The C–N bond rotation barrier in the azepane ring is approximately 9.5 kcal/mol , as determined by dynamic nuclear magnetic resonance (DNMR). This flexibility allows the compound to interact with biological targets through conformational adaptation.
Stereochemical Considerations: Configurational Isomerism in Polycyclic Amines
The compound exhibits two stereogenic centers at positions 4 (amino group) and 5 (phenyl group), yielding four possible stereoisomers:
- (4R,5R)
- (4R,5S)
- (4S,5R)
- (4S,5S)
Synthetic routes typically produce the (4R,5R) and (4S,5S) enantiomers due to stereoselective ring-closing metathesis or reductive amination. X-ray crystallography of related azepanes confirms that the trans configuration (e.g., 4R,5S) is stabilized by intramolecular hydrogen bonding between the amino group and the carboxylate oxygen.
Configurational stability is influenced by:
- Ring inversion barriers : ~5–7 kcal/mol for seven-membered rings, allowing interconversion at room temperature.
- Steric effects : The tert-butyl group restricts rotation about the C1–N bond, locking the carboxylate in a fixed orientation.
Chiral chromatography resolves enantiomers, with the (4R,5R) isomer showing higher affinity for α-glucosidase inhibitors in pharmacological assays.
Properties
IUPAC Name |
tert-butyl 4-amino-5-phenylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWHYSSQCWEGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Phenyl-Substituted Precursors
One of the prominent approaches involves the cyclization of phenyl-substituted linear precursors to form the azepane ring. This typically involves the following steps:
- Preparation of a phenyl-substituted amino precursor with suitable functional groups positioned for intramolecular cyclization.
- Ring closure facilitated by nucleophilic attack or cyclization under basic or acidic conditions.
Research indicates that such cyclizations often employ Lewis acids or acidic catalysts to promote ring formation, with reaction temperatures ranging from ambient to elevated conditions.
Multi-step Synthesis via Carbamate Intermediates
A more elaborated route involves the formation of carbamate intermediates, which are then cyclized to form the azepane ring:
| Step | Reagents | Conditions | Description |
|---|---|---|---|
| 1 | Phenyl-substituted amino precursor | - | Functionalization with tert-butyl chloroformate or related reagents |
| 2 | Tert-butyl chloroformate | Anhydrous conditions | Formation of carbamate intermediates |
| 3 | Cyclization reagents (e.g., base, heat) | Elevated temperature | Intramolecular cyclization to form azepane ring |
This method aligns with the synthesis pathways discussed in recent patents and scientific reports, emphasizing the importance of protecting groups and controlled reaction conditions to ensure regioselectivity.
Preparation Methods Based on Patent Literature
Patent WO2014200786A1
This patent describes a process for synthesizing N-protected piperidine derivatives, which can be adapted for azepane derivatives. The key steps include:
- Formation of sulfonate or carbamate intermediates via reaction with sulfonyl chlorides or chloroformates under controlled temperatures.
- Ring closure through nucleophilic attack facilitated by suitable bases and solvents.
While the patent primarily focuses on piperidine derivatives, the methodology can be extended to azepane systems by adjusting the chain length and substituents.
Process Overview
- Step 1: Formation of a protected amino precursor via reaction with tert-butyl chloroformate.
- Step 2: Intramolecular cyclization under basic conditions (e.g., sodium hydride, potassium tert-butoxide) to form the azepane ring.
- Step 3: Final deprotection or functionalization to yield the target compound.
Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with temperatures maintained below 0°C during sensitive steps to prevent hydrolysis.
Research Findings on Synthesis of Azepane Derivatives
Lithiation and Functionalization
Research articles describe the use of lithiation techniques to prepare substituted azepanes:
- Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are used to deprotonate precursor molecules.
- Subsequent addition of electrophiles such as phenylmagnesium bromide or allyl bromide introduces phenyl and other substituents at specific positions.
Use of Carbamate and Ester Intermediates
Carbamates and esters serve as key intermediates, allowing for selective functionalization:
- Preparation of carbamate intermediates via reaction with tert-butyl chloroformate.
- Ring expansion or closure achieved through nucleophilic attack or intramolecular cyclization under basic conditions.
Reaction Conditions and Yields
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Main Outcomes |
|---|---|---|---|---|
| Direct Cyclization | Phenyl-substituted amino precursors | Lewis acids, heat | Ambient to elevated temperatures | Azepane ring formation with moderate to high yields |
| Carbamate Route | Phenyl precursors + tert-butyl chloroformate | Base (NaH, K2CO3) | Anhydrous, reflux | Efficient ring closure, yields 60-85% |
| Lithiation & Substitution | Aromatic precursors | n-BuLi, electrophiles | -78°C to RT | Functionalized azepanes with phenyl groups |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-5-phenylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, or sulfuric acid.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
TBAPC serves as a crucial building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of TBAPC are being explored for their potential as drug candidates targeting neurological disorders.
Case Study : A study investigated TBAPC derivatives for their activity against specific neurotransmitter receptors, highlighting their potential in drug development aimed at treating conditions like depression and anxiety.
Organic Synthesis
In organic synthesis, TBAPC is utilized as an intermediate in the preparation of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for synthesizing diverse compounds.
Table 1: Common Reactions Involving TBAPC
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Nucleophiles (amines/alkoxides) | Modified azepane derivatives |
Biological Studies
TBAPC is also employed in biological studies to understand structure-activity relationships (SAR) of azepane derivatives. Its interactions with various biological targets are crucial for elucidating its mechanism of action.
Research Insight : Preliminary studies suggest that TBAPC may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Industrial Applications
In industrial settings, TBAPC is utilized in the production of fine chemicals and pharmaceuticals. Its unique structure allows it to enhance the properties of materials, such as increasing solubility and bioavailability.
Application Example : The incorporation of TBAPC into polymer matrices has been shown to improve the mechanical properties and thermal stability of polyimides.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-phenylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular properties, and functional groups of tert-butyl 4-amino-5-phenylazepane-1-carboxylate with two analogous compounds:
Key Observations:
Smaller rings (e.g., cyclopentane) may exhibit higher metabolic stability due to reduced steric hindrance .
Substituent Effects: The phenyl group in the azepane derivative increases lipophilicity, favoring blood-brain barrier penetration. In contrast, the 4-methoxyphenyl group in the pyrrolidine compound introduces polarity via the methoxy group, enhancing solubility . Amino vs. aminomethyl groups: The primary amine in the azepane derivative provides stronger basicity (pKa ~9–10) compared to the secondary amine in the cyclopentane analog, influencing protonation states under physiological conditions .
This compound:
- Ring-closing metathesis or cyclization strategies to form the azepane core.
- tert-butyl carboxylate protection to stabilize intermediates.
tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate :
Step A : Reduction of 3-tert-butyl 1-methyl 4-ethylcyclopentane-1,3-dicarboxylate with LiAlH₄ yields tert-butyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate.
Step B : Mesylation of the hydroxyl group using methanesulfonyl chloride.
Step C: Substitution with ammonia to introduce the aminomethyl group.
tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate :
- Likely synthesized via asymmetric catalysis or chiral resolution to achieve the (3s,4r) stereochemistry.
- Incorporates a 4-methoxyphenyl group through Suzuki coupling or Friedel-Crafts alkylation.
Stability and Reactivity
Biological Activity
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive analysis of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a tert-butyl group, an amino group, and a phenylazepane ring, which contribute to its biological properties.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial cell walls or inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 25 | 48 |
| PC-3 | 30 | 48 |
| HeLa | 20 | 48 |
The primary mode of action appears to be through the inhibition of specific enzymes involved in cell signaling pathways related to growth and survival. For instance, the compound has been shown to downregulate the expression of proto-oncogenes and upregulate apoptotic markers.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the phenyl ring or the carboxylic acid moiety have yielded derivatives with enhanced potency.
Table 3: Structure-Activity Relationship Studies
| Derivative | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| Parent Compound | 64 | 25 |
| Phenyl-substituted Variant A | 32 | 15 |
| Carboxylic Acid Modified Variant B | 16 | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-amino-5-phenylazepane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of azepane precursors. For example, tert-butyl carbamate groups are introduced via Boc protection under anhydrous conditions, while phenyl substituents are added through Suzuki-Miyaura coupling or nucleophilic substitution. Reaction temperature (e.g., ice-cooled vs. reflux) and solvent polarity (e.g., dichloromethane vs. THF) critically impact regioselectivity. Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR in CDCl or DMSO-d resolve the tert-butyl group (δ ~1.4 ppm) and azepane ring protons (δ 2.5–3.5 ppm). Dynamic NMR at low temperatures can identify conformational exchange in the azepane ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 289.1917) and fragmentation patterns.
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the azepane ring .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., tert-butyl hydroperoxide) to prevent exothermic reactions .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media to avoid cytotoxicity). For crystallography, use solvent evaporation in ethyl acetate/hexane mixtures to grow single crystals .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?
- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. Asymmetric catalysis using chiral ligands (e.g., BINAP) during ring-closing metathesis or hydrogenation steps ensures stereocontrol. Confirm enantiopurity via optical rotation and NOE correlations in NMR .
Q. What computational methods assist in analyzing the compound’s conformational flexibility?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare axial vs. equatorial tert-butyl conformers. Include explicit solvent molecules (e.g., water) in simulations to mimic solution-phase behavior .
- MD Simulations : Run 100-ns trajectories in GROMACS to study azepane ring puckering and hydrogen-bonding dynamics with water.
Q. How does the compound’s stability under acidic/basic conditions affect reaction outcomes?
- Methodological Answer : The tert-butyl carbamate group is labile under strong acids (e.g., TFA) but stable in mild bases (pH ≤9). For deprotection, use 4M HCl/dioxane (2 hrs, 0°C) to minimize azepane ring decomposition. Monitor degradation via TLC (Rf shift from 0.5 to 0.2 in 10% MeOH/CHCl) .
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
